molecular formula C17H15ClN2O B11182398 4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11182398
M. Wt: 298.8 g/mol
InChI Key: MWHFPORMWDFMBB-UHFFFAOYSA-N
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Description

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. For instance, the reaction between 4-chlorophenylhydrazine and acetylacetone can yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Benzylation: The next step involves the introduction of the benzyl group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs, particularly due to its potential anti-inflammatory and anticancer properties.

    Biology: It has been studied for its interactions with biological macromolecules, including enzymes and receptors, making it a candidate for biochemical assays and drug discovery.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole: Lacks the benzyl group, which may affect its biological activity and chemical properties.

    4-benzyl-1-phenyl-3-methyl-1H-pyrazol-5-ol: Similar structure but without the chlorine atom, which can influence its reactivity and interactions with biological targets.

    1-(4-bromophenyl)-3-methyl-1H-pyrazole: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior and biological effects.

Uniqueness

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol is unique due to the combination of its benzyl, chlorophenyl, and methyl groups attached to the pyrazole ring. This specific arrangement of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

4-benzyl-2-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H15ClN2O/c1-12-16(11-13-5-3-2-4-6-13)17(21)20(19-12)15-9-7-14(18)8-10-15/h2-10,19H,11H2,1H3

InChI Key

MWHFPORMWDFMBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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